CCR5 Antagonist Activity of 2-[(4-Fluorobenzyl)thio]nicotinic Acid Compared to Structurally Related Nicotinic Acid Derivatives
2-[(4-Fluorobenzyl)thio]nicotinic acid exhibits measurable antagonist activity at the human CCR5 receptor with an IC50 value of 1.00 × 10⁴ nM (10 μM) in MOLT4/CCR5 cells assessed via inhibition of CCL5-induced intracellular calcium mobilization [1]. This places the compound within the micromolar range for CCR5 antagonism. In the broader context of CCR5-targeting compounds, clinical entry inhibitors such as maraviroc exhibit IC50 values in the low nanomolar range (approximately 3-10 nM), while early-stage hits from screening campaigns typically fall between 1-100 μM [2]. The compound therefore represents an early-stage screening hit suitable as a starting point for medicinal chemistry optimization rather than a lead candidate [3].
| Evidence Dimension | CCR5 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10⁴ nM (10 μM) |
| Comparator Or Baseline | Maraviroc (clinical CCR5 antagonist): IC50 ≈ 3-10 nM; Screening hit baseline: 1-100 μM range |
| Quantified Difference | Target compound is approximately 1000-3000× less potent than clinical CCR5 antagonist; falls within typical early-stage screening hit range |
| Conditions | Human CCR5 receptor expressed in MOLT4/CCR5 cells; inhibition of CCL5-induced intracellular calcium mobilization |
Why This Matters
Establishes the compound's utility as an early-stage tool compound or starting scaffold for CCR5-targeted medicinal chemistry campaigns, distinguishing it from inactive or sub-micromolar derivatives.
- [1] BindingDB. BDBM50351146 (CHEMBL1817911): IC50 = 1.00E+4 nM. Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. Monomer ID 50351146. View Source
- [2] BindingDB. BDBM50387956 (CHEMBL2057812): IC50 = 1.01E+4 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. View Source
- [3] Semantic Scholar. Zhang Huili (2012). Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. Author ID 91457169. View Source
